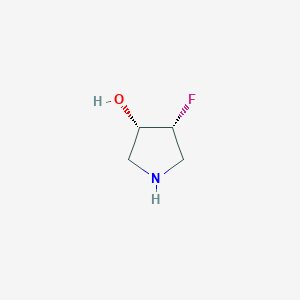

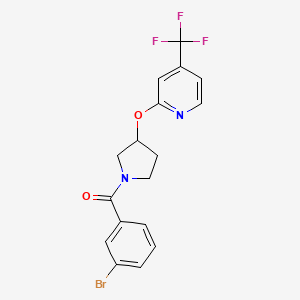

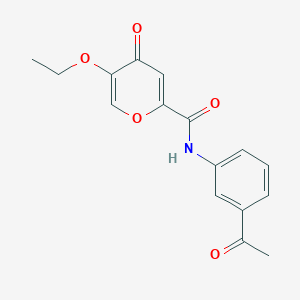

![molecular formula C9H15NO B3003068 8-Azaspiro[4.5]decan-7-one CAS No. 1026159-99-8](/img/structure/B3003068.png)

8-Azaspiro[4.5]decan-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Azaspiro[4.5]decan-7-one is a spirocyclic compound that is part of a broader class of azaspirodecanone derivatives. These compounds are characterized by their spirocyclic structure, which includes a nitrogen atom within the ring system. The unique structure of these compounds has made them a subject of interest in various fields of medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of 8-Azaspiro[4.5]decan-7-one derivatives has been explored through various synthetic routes. For instance, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been achieved by substituting at the 8 position with different groups, such as 2-(3-indolyl)ethyl and 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl, to screen for antihypertensive agents . Another approach involved the metal-catalyzed oxidative cyclization of amides to form 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which were then evaluated for their anticancer activity . Additionally, the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones was achieved using a tandem method that included Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization .

Molecular Structure Analysis

The molecular structure of 8-Azaspiro[4.5]decan-7-one derivatives is characterized by the presence of a spirocyclic framework that incorporates both nitrogen and oxygen atoms. This structure is versatile and allows for various substitutions at different positions on the ring, which can significantly alter the biological activity of the compounds. For example, the introduction of a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl group on the quinolone scaffold resulted in potent antibacterial drugs .

Chemical Reactions Analysis

The chemical reactivity of 8-Azaspiro[4.5]decan-7-one derivatives is influenced by the functional groups attached to the spirocyclic core. These compounds have been involved in reactions such as the three-component condensation of trimethoxybenzene with isobutyric aldehyde and nitriles, leading to the formation of substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones . The presence of the spirocyclic core also allows for the exploration of various chemical modifications to enhance biological activity, as seen in the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Azaspiro[4.5]decan-7-one derivatives are determined by their molecular structure and the substituents present. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of a 2-oxo-8-azaspiro[4.5]decan-1-one structure was hypothesized to approximate a T-type pharmacophore model, leading to the synthesis of compounds with potent T-type calcium channel inhibitory activity . The synthesis of new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents also highlights the importance of the core structure in the development of biologically active compounds .

Applications De Recherche Scientifique

Antiviral Applications

8-Azaspiro[4.5]decan-7-one derivatives have demonstrated significant potential in antiviral research. A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives were synthesized and found to inhibit human coronavirus 229E replication. Specifically, compounds like N‐(2‐methyl‐8‐tert‐butyl‐3‐oxo‐1‐thia‐4‐azaspiro[4.5]decan‐4‐yl)‐3‐phenylpropanamide showed comparable activity to known coronavirus inhibitors, pointing to the scaffold's relevance in antiviral drug development (Apaydın et al., 2019). Another study synthesized new spirothiazolidinone compounds derived from 8-azaspiro[4.5]decan-7-one, exhibiting strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of this scaffold for developing new antiviral molecules (Apaydın et al., 2020).

Muscarinic Agonists and Antiamnesic Activity

The compound 2,8-Dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one and related derivatives were assessed as M1 muscarinic agonists for treating dementia of Alzheimer's type. These compounds displayed potent muscarinic activities and antiamnesic activity, demonstrating potential as therapeutic agents for cognitive impairments (Tsukamoto et al., 1995).

Anticancer Properties

In the context of cancer research, new 1-thia-azaspiro[4.5]decane derivatives demonstrated moderate to high inhibition activities against various human cancer cell lines, including liver hepatocellular carcinoma and colorectal carcinoma. This suggests potential applications in developing new anticancer agents (Flefel et al., 2017).

Antimicrobial and Antitubercular Activities

A study on new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones revealed their anticonvulsant and antimicrobial properties. Compounds like N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione showed promising anti-seizure properties and potential anticonvulsant and antimicrobial applications (Kamiński et al., 2008). Another compound, 8-oxa-2-azaspiro[4.5]decane, synthesized from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, is promising for producing biologically active compounds, indicating potential antimicrobial and antitubercular applications (Ogurtsov & Rakitin, 2020).

Immunomodulatory Effects

Spirogermanium derivatives, which include 8-azaspiro[4.5]decan-7-one analogues, have been reported to possess antiarthritic and suppressor cell-inducing activity. Compounds such as N,N-dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine demonstrated effectiveness in autoimmune diseases and potential in tissue transplantation (Badger et al., 1990).

Mécanisme D'action

8-Azaspiro[4.5]decan-7-one and its derivatives have exhibited biological activity . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-azaspiro[4.5]decan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYZNKPGYLEESK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

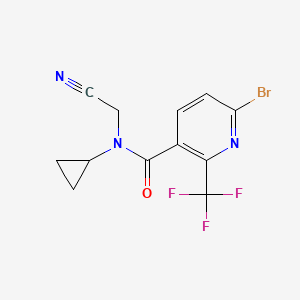

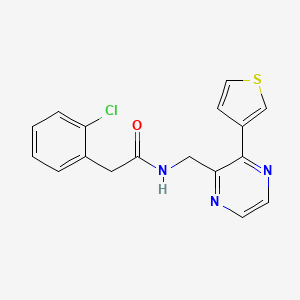

![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)

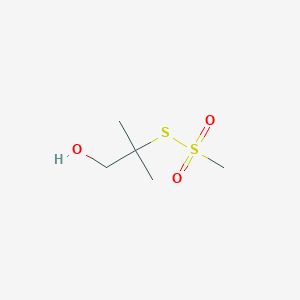

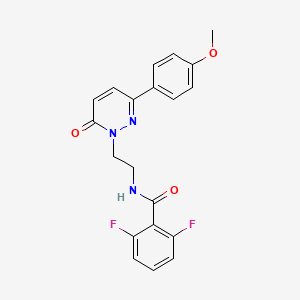

![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)

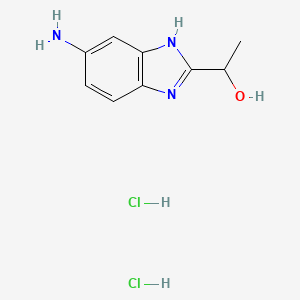

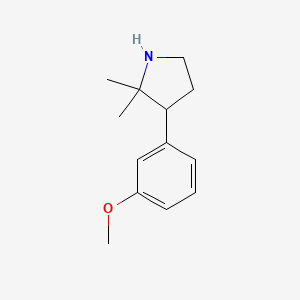

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)

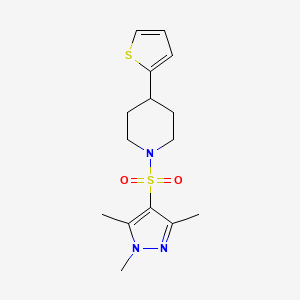

![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)